molecular formula C10H14ClNO2 B587437 L-Phenylalanine-d5 Methyl Ester Hydrochloride CAS No. 213547-79-6

L-Phenylalanine-d5 Methyl Ester Hydrochloride

Cat. No.: B587437
CAS No.: 213547-79-6
M. Wt: 220.708
InChI Key: SWVMLNPDTIFDDY-DSGATGSVSA-N
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Description

L-Phenylalanine-d5 Methyl Ester Hydrochloride is a deuterated form of L-Phenylalanine Methyl Ester Hydrochloride. It is a stable isotope-labeled compound used primarily in research and development. The compound has a molecular formula of C10H8D5NO2•HCl and a molecular weight of 220.71 . It is commonly used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-d5 Methyl Ester Hydrochloride is synthesized by reacting L-Phenylalanine with methanol and hydrochloric acid. The deuterated form involves the use of deuterated methanol (CD3OD) instead of regular methanol (CH3OH). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Phenylalanine-d5 Methyl Ester Hydrochloride involves its incorporation into peptides and proteins during biosynthesis. The deuterium atoms replace hydrogen atoms, allowing researchers to trace and study the metabolic pathways and interactions of phenylalanine in biological systems. The compound targets specific enzymes and proteins involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine-d5 Methyl Ester Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in proteomics and other biochemical research fields .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-DSGATGSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858299
Record name Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213547-79-6
Record name Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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